(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 1,2,3,4-tetrahydroisoquinoline.
Formation of the Amide Bond: The key step involves the formation of the amide bond between the benzylamine and the carboxylic acid group of the tetrahydroisoquinoline. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Chiral Resolution: The chiral center at the 3-position of the tetrahydroisoquinoline ring can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted benzyl derivatives.
Scientific Research Applications
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
®-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxamide group but shares the tetrahydroisoquinoline core structure.
N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the carboxamide.
Uniqueness
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific chiral configuration and the presence of both the benzyl and carboxamide groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N2O |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
(3S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N2O/c20-17(19-11-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)12-18-16/h1-9,16,18H,10-12H2,(H,19,20)/t16-/m0/s1 |
InChI Key |
RRMATRWXXIYEQE-INIZCTEOSA-N |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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